

Vanadocene (Cp₂V) CAS number and physical properties.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(cyclopentadienyl)vanadium*

Cat. No.: B1631957

[Get Quote](#)

Vanadocene (Cp₂V): A Technical Guide for Researchers

CAS Number: 1277-47-0

Introduction

Vanadocene, with the chemical formula $V(C_5H_5)_2$, and commonly abbreviated as Cp₂V, is an organometallic compound belonging to the metallocene family.^[1] It consists of a central vanadium atom in the +2 oxidation state sandwiched between two cyclopentadienyl rings.^[1] This violet, crystalline solid is notable for its paramagnetic nature, stemming from its 15 valence electrons, which also renders it highly reactive.^[1] Its sensitivity to air and moisture necessitates handling under inert conditions. While its practical applications are somewhat limited, vanadocene has been the subject of extensive academic research, particularly in the areas of organometallic synthesis and reaction mechanisms. This guide provides an in-depth overview of its physical properties, experimental protocols for its synthesis and purification, and key characterization techniques, tailored for professionals in chemical research and drug development.

Physical and Chemical Properties

Vanadocene is a well-characterized compound with distinct physical and chemical properties. A summary of its key quantitative data is presented in the table below. It is extremely sensitive to

air and moisture, readily oxidizing.[\[1\]](#)

Property	Value	Reference(s)
CAS Number	1277-47-0	[1]
Molecular Formula	$C_{10}H_{10}V$	[1]
Molar Mass	181.128 g/mol	[1]
Appearance	Violet crystalline solid	[1]
Melting Point	167 °C (333 °F; 440 K)	[1]
Boiling Point	Sublimes at 100 °C under vacuum	[1]
Solubility	Soluble in many organic solvents such as toluene and THF. Insoluble in water.	[2]
Stability	Highly air and moisture sensitive	[1]
Magnetic Properties	Paramagnetic	[1]

Experimental Protocols

Synthesis of Vanadocene

Vanadocene is typically synthesized by the reduction of vanadocene dichloride (Cp_2VCl_2). The following protocol is a general method adapted from literature procedures.[\[1\]](#)

Materials:

- Vanadocene dichloride (Cp_2VCl_2)
- A suitable reducing agent (e.g., aluminum hydride, zinc dust)
- Anhydrous, deoxygenated tetrahydrofuran (THF)
- Schlenk line and associated glassware

- Magnetic stirrer and stir bar
- Cannula for liquid transfers

Procedure:

- All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen).
- In a Schlenk flask, vanadocene dichloride is suspended in anhydrous THF under an inert atmosphere.
- The reducing agent is added portion-wise to the stirred suspension at room temperature. The reaction is exothermic and may require cooling in a water bath to maintain a controlled temperature.
- The reaction mixture will typically change color from green (characteristic of Cp_2VCl_2) to the deep violet of vanadocene.
- The reaction is stirred for several hours to ensure completion. Progress can be monitored by observing the color change.
- Upon completion, the solvent is removed under vacuum to yield the crude vanadocene product.

Purification by Sublimation

Due to its volatility, vanadocene can be effectively purified by vacuum sublimation, which separates it from non-volatile impurities.^[1]

Materials:

- Crude vanadocene
- Sublimation apparatus (including a cold finger)
- Vacuum pump

- Heating mantle or oil bath

Procedure:

- The crude vanadocene is placed in the bottom of the sublimation apparatus.
- The apparatus is assembled, and the cold finger is filled with a coolant (e.g., cold water or a dry ice/acetone slurry).
- The apparatus is carefully evacuated to a low pressure.
- The bottom of the apparatus is gently heated using a heating mantle or oil bath to approximately 100 °C.[1]
- The vanadocene will sublime and deposit as pure violet crystals on the cold finger.
- Once the sublimation is complete, the apparatus is allowed to cool to room temperature before the vacuum is slowly released.
- The purified vanadocene crystals are collected from the cold finger in an inert atmosphere glovebox.

Characterization

X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the precise solid-state structure of vanadocene. Studies have shown that in the solid state, vanadocene adopts a staggered conformation with D_{5d} symmetry. The vanadium(II) center is located at a crystallographic center of inversion, equidistant from the centers of the two cyclopentadienyl rings. The average V-C bond distance has been determined to be 226 pm.[1] The cyclopentadienyl rings are dynamically disordered at temperatures above 170 K and become fully ordered at 108 K.[1]

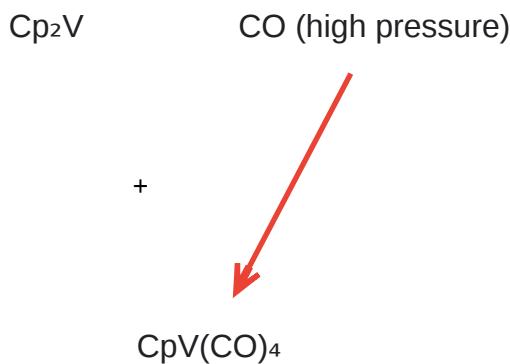
Electron Paramagnetic Resonance (EPR) Spectroscopy

Given that vanadocene is a paramagnetic species with a d^3 electron configuration ($S = 3/2$ ground state), Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for its

characterization.[2] EPR studies on frozen toluene solutions of vanadocene have provided well-resolved spectra, allowing for the determination of the ^{51}V hyperfine coupling constants.[2] High-frequency and -field EPR (HFEPR) has been instrumental in determining the axial zero-field splitting of the spin quartet ground state.[2]

Reactivity and Signaling Pathways

Vanadocene's 15-electron configuration makes it highly reactive. It readily undergoes reactions with various substrates, particularly those with unsaturated bonds.


Reaction with Alkynes

Vanadocene reacts with alkynes, such as diphenylacetylene, to form stable vanadacyclopentadiene complexes. This reaction involves the oxidative addition of the alkyne to the vanadium center.

Caption: Reaction of Vanadocene with an alkyne to form a vanadacyclopentadiene complex.

Reaction with Carbon Monoxide

Under high pressure of carbon monoxide, vanadocene reacts to form cyclopentadienylvanadium tetracarbonyl, $\text{Cp}_2\text{V}(\text{CO})_4$.[1] This transformation involves a significant rearrangement of the coordination sphere around the vanadium atom.

[Click to download full resolution via product page](#)

Caption: Carbonylation of Vanadocene to yield Cyclopentadienylvanadium Tetracarbonyl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vanadocene - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Vanadocene (Cp2V) CAS number and physical properties.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631957#vanadocene-cp2v-cas-number-and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com